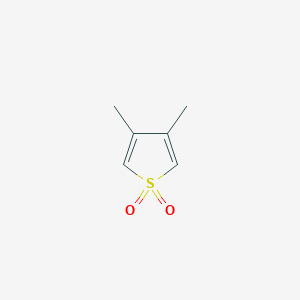

Thiophene, 3,4-dimethyl-, 1,1-dioxide

Description

Thiophene, 3,4-dimethyl-, 1,1-dioxide is a substituted thiophene dioxide derivative characterized by methyl groups at the 3- and 4-positions of the thiophene ring and two sulfonyl oxygen atoms. This compound belongs to the broader class of thiophene 1,1-dioxides, which are non-aromatic, electron-deficient dienes with significant synthetic versatility due to their high reactivity .

Properties

CAS No. |

52001-20-4 |

|---|---|

Molecular Formula |

C6H8O2S |

Molecular Weight |

144.19 g/mol |

IUPAC Name |

3,4-dimethylthiophene 1,1-dioxide |

InChI |

InChI=1S/C6H8O2S/c1-5-3-9(7,8)4-6(5)2/h3-4H,1-2H3 |

InChI Key |

ZAVLAKVHPSKNCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CS(=O)(=O)C=C1C |

Origin of Product |

United States |

Preparation Methods

Melles Method (1952)

The earliest documented synthesis of thiophene, 3,4-dimethyl-, 1,1-dioxide was reported by Melles et al. in 1952. The method involves a three-step process:

- Thiophene Ring Formation : Condensation of acetylacetone with sulfur in the presence of phosphorus pentasulfide yields 3,4-dimethylthiophene.

- Purification : Distillation under reduced pressure isolates the thiophene derivative.

- Oxidation : Treatment with hydrogen peroxide (30% w/v) in acetic acid at 60°C for 12 hours achieves sulfone formation.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Overall) | 58% |

| Oxidation Time | 12 hours |

| Temperature | 60°C |

This method remains foundational but suffers from moderate yields due to side reactions during oxidation.

Davies and James Modification (1955)

Davies and James optimized the oxidation step by replacing hydrogen peroxide with m-chloroperbenzoic acid (m-CPBA). The revised protocol:

- Substrate Preparation : 3,4-Dimethylthiophene is dissolved in dichloromethane.

- Oxidation : m-CPBA (1.2 equivalents) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

- Workup : The reaction mixture is washed with sodium bicarbonate and purified via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Oxidation) | 85% |

| Reaction Time | 6 hours |

| Solvent | Dichloromethane |

This method improves yield by minimizing overoxidation and side-product formation.

Modern Oxidation Techniques

Trifluoroacetic Peracid-Mediated Oxidation

A 2022 study demonstrated the efficacy of in situ-generated trifluoroacetic peracid for oxidizing electron-deficient thiophenes. Applied to 3,4-dimethylthiophene:

- Peracid Generation : Trifluoroacetic anhydride reacts with hydrogen peroxide in dichloromethane.

- Oxidation : The peracid is added to 3,4-dimethylthiophene at −20°C, followed by gradual warming to 25°C.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 73% |

| Temperature Range | −20°C to 25°C |

| Reaction Time | 4 hours |

This method is advantageous for substrates sensitive to acidic conditions.

Catalytic Oxidation with Tungsten-Based Systems

Tungsten-catalyzed oxidation using hydrogen peroxide as the terminal oxidant has been explored for aromatic sulfones:

- Catalyst Preparation : Sodium tungstate (5 mol%) and sulfuric acid (10 mol%) in water.

- Reaction : 3,4-Dimethylthiophene is added, followed by dropwise addition of H₂O₂ (50%).

- Isolation : Extraction with ethyl acetate and solvent evaporation.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Catalyst Loading | 5 mol% |

| Solvent | Water |

While environmentally friendly, this method requires rigorous pH control to prevent ring-opening side reactions.

Regioselective Functionalization Strategies

Directed Lithiation Approaches

Building on methodologies for analogous thiophene derivatives, regioselective lithiation enables precise functional group introduction:

- Deprotonation : 3,4-Dimethylthiophene is treated with n-butyllithium at −78°C in tetrahydrofuran.

- Quenching : Reaction with trimethyltin chloride yields a stannane intermediate.

- Oxidation : The intermediate is oxidized to the sulfone using Oxone® in methanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield (Overall) | 62% |

| Lithiation Temp | −78°C |

This approach is valuable for synthesizing derivatives but adds synthetic complexity.

Industrial-Scale Production Considerations

Continuous Flow Oxidation

Adapting batch protocols to continuous flow systems enhances scalability:

- Reactor Design : Two-phase flow system with aqueous H₂O₂ and organic substrate streams.

- Conditions : Residence time of 30 minutes at 80°C.

- Separation : In-line liquid-liquid separation isolates the sulfone.

Key Data :

| Parameter | Value |

|---|---|

| Throughput | 1.2 kg/day |

| Purity | >99% |

Flow chemistry reduces safety risks associated with exothermic oxidation.

Comparative Analysis of Methods

| Method | Yield | Temperature | Time | Scalability |

|---|---|---|---|---|

| Melles (1952) | 58% | 60°C | 12h | Moderate |

| Davies and James | 85% | 25°C | 6h | High |

| Trifluoroacetic | 73% | −20–25°C | 4h | Moderate |

| Tungsten-Catalyzed | 68% | 80°C | 8h | High |

The Davies and James method offers the best balance of yield and practicality for laboratory-scale synthesis, while flow systems are optimal for industrial production.

Mechanistic Insights

Oxidation Pathways

Thiophene oxidation proceeds via electrophilic attack at the sulfur atom, forming a sulfoxide intermediate that undergoes further oxidation to the sulfone. Methyl groups at the 3- and 4-positions electronically deactivate the ring, necessitating strong oxidants like m-CPBA or peracids.

Solvent Effects

Polar aprotic solvents (e.g., dichloromethane) enhance oxidant solubility and stabilize charged intermediates, improving reaction rates. Protic solvents like acetic acid favor proton transfer steps but may promote side reactions.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3,4-dimethyl-, 1,1-dioxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the dioxide back to the parent thiophene or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

Reduction: Catalytic hydrogenation using catalysts such as palladium or nickel.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Parent thiophene, partially reduced thiophenes.

Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Thiophene, 3,4-dimethyl-, 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 3,4-dimethyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group in the compound can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) Thiophene, 2,5-Dihydro-3,4-Dimethyl-, 1,1-Dioxide (CAS 18214-56-7)

- Structure : Partially saturated (2,5-dihydro) thiophene ring with 3,4-dimethyl substituents.

- Reactivity : Reduced aromaticity compared to fully unsaturated derivatives, making it less reactive in cycloadditions but more stable under acidic conditions .

(b) Tetrahydro-2,4-Dimethylthiophene 1,1-Dioxide (CAS 1003-78-7)

- Structure : Fully saturated (tetrahydro) thiophene ring with 2,4-dimethyl groups.

- Properties : Higher thermal stability due to saturation, with a melting point of ~85°C and boiling point of 285°C .

(c) 3,4-Dibromothiophene 1,1-Dioxide

Physical and Thermodynamic Properties

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Thiophene, 3,4-dimethyl-, 1,1-dioxide | C₆H₈O₂S | Not reported | ~250–300 (est.) | 144.19 |

| Tetrahydro-2,4-dimethylthiophene 1,1-dioxide | C₆H₁₂O₂S | 85 | 285 | 148.22 |

| 3,4-Dichlorotetrahydrothiophene 1,1-dioxide | C₄H₆Cl₂O₂S | 110–112 | 320 (decomposes) | 197.07 |

Key Research Findings

- Synthetic Efficiency : Methyl groups at 3,4-positions hinder electrophilic substitution but stabilize intermediates in cyclization reactions .

- Thermodynamic Stability : Saturated derivatives (e.g., tetrahydro-2,4-dimethyl) exhibit higher melting points and lower vapor pressures compared to unsaturated analogues .

- Biological Relevance : Substitution patterns directly influence bioactivity; methyl groups reduce cytotoxicity compared to halogenated derivatives .

Q & A

Basic: What are the established synthetic routes for preparing 3,4-dimethylthiophene 1,1-dioxide, and how do reaction conditions influence product purity?

Methodological Answer:

The synthesis of 3,4-dimethylthiophene 1,1-dioxide typically involves oxidation of the parent thiophene derivative. A common method uses 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane under inert conditions to achieve selective oxidation of the thiophene sulfur atom to the sulfone group . Alternative oxidants like hydrogen peroxide with catalytic tungstic acid or ozone have been reported but may lead to over-oxidation or side reactions.

Key considerations for purity:

- Temperature control : Reactions performed at 0–5°C minimize decomposition of the sulfone group.

- Workup : Sequential washing with sodium bicarbonate (to remove excess acid) and brine improves purity.

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and (absence of thiophene proton signals at δ 6.8–7.2 ppm).

| Oxidizing Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| mCPBA | DCM | 78–85 | ≥95 |

| HO/WO | AcOH | 60–70 | 80–90 |

Basic: How do spectroscopic techniques (NMR, IR, X-ray) differentiate 3,4-dimethylthiophene 1,1-dioxide from its non-oxidized analog?

Methodological Answer:

- : The sulfone group deshields adjacent protons, shifting methyl group signals from δ 2.1–2.3 ppm (thiophene) to δ 2.4–2.6 ppm (sulfone). Aromatic protons in thiophene (δ 6.8–7.2 ppm) are absent in the dioxide due to loss of aromaticity .

- IR : Strong S=O symmetric/asymmetric stretches at 1120 cm and 1300 cm confirm sulfone formation .

- X-ray crystallography : Planar sulfone geometry with S–O bond lengths of ~1.43 Å and O–S–O angles of ~119°, distinct from thiophene’s non-planar structure .

Advanced: What electronic and steric factors govern the reactivity of 3,4-dimethylthiophene 1,1-dioxide in Diels-Alder reactions compared to thiophene 1-oxide?

Methodological Answer:

Thiophene 1,1-dioxides exhibit reduced reactivity in Diels-Alder reactions compared to 1-oxides due to:

- Electronic effects : The sulfone group withdraws electron density, lowering the diene’s HOMO energy and increasing activation energy. Distortion/interaction analysis shows a 12–15 kcal/mol higher distortion energy for 1,1-dioxides versus 1-oxides .

- Steric effects : Methyl groups at 3,4-positions hinder orbital overlap with dienophiles. Computational modeling (DFT, B3LYP/6-31G*) predicts a 20° deviation from coplanarity in transition states .

Experimental validation : - React with electron-deficient dienophiles (e.g., maleic anhydride) at elevated temperatures (80–100°C).

- Monitor reaction progress via for regioselectivity (endo rule).

Advanced: How does crystal packing in 3,4-dimethylthiophene 1,1-dioxide derivatives influence their optoelectronic properties?

Methodological Answer:

X-ray crystallography reveals that C–H⋯O interactions between sulfone oxygen and adjacent methyl groups stabilize crystal lattices, leading to:

- Planarization : Reduced π-π stacking distances (3.5–3.8 Å) enhance charge transport in organic semiconductors .

- Bandgap tuning : Methyl substitution increases HOMO-LUMO gaps by 0.2–0.3 eV compared to unsubstituted analogs, as measured by cyclic voltammetry and UV-vis spectroscopy .

| Derivative | Crystal System | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| 3,4-Dimethyl | Monoclinic | -5.8 | -2.9 |

| Unsubstituted | Orthorhombic | -5.5 | -2.6 |

Advanced: What strategies resolve contradictions in reported biological activities of thiophene 1,1-dioxide derivatives?

Methodological Answer:

Discrepancies in bioactivity studies (e.g., STAT3 inhibition vs. cytotoxicity) arise from:

- Functional group positioning : Nitro groups at C6 enhance STAT3 binding (IC = 1.2 μM), while methyl groups reduce solubility and bioavailability .

- Assay conditions : Use of DMSO (>1% v/v) may quench sulfone reactivity. Validate results via:

- Dose-response curves across multiple concentrations.

- Counter-screening against off-target kinases (e.g., JAK2).

Basic: What are the recommended storage conditions to prevent degradation of 3,4-dimethylthiophene 1,1-dioxide?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfone group.

- Stability monitoring : Perform monthly HPLC checks; degradation manifests as a new peak at R = 3.2 min (sulfonic acid byproduct) .

Advanced: How can computational models predict regioselectivity in electrophilic substitutions of 3,4-dimethylthiophene 1,1-dioxide?

Methodological Answer:

DFT calculations (M06-2X/cc-pVTZ) identify C2 and C5 as the most electrophilic positions due to:

- Natural Bond Orbital (NBO) charges : C2 (–0.18) and C5 (–0.15) vs. C3/C4 (–0.08).

- Reactivity validation : Nitration with HNO/HSO yields 2-nitro and 5-nitro derivatives in a 3:1 ratio, confirmed by LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.